Uncinatone
Description
Uncinatone (CAS: 99624-92-7) is a bioactive diterpenoid isolated from plants in the Clerodendrum genus, such as Clerodendrum bungei and Clerodendrum siphonenthus, as well as endophytic fungi like Pestalotiopsis adusta . Its molecular formula is C₂₀H₂₂O₄, with a molecular weight of 326.39 g/mol . Structurally, it belongs to the abietane diterpene family, characterized by a fused tetracyclic skeleton with hydroxyl and ketone functional groups. Key biological activities include:
- Cytotoxicity: IC₅₀ < 20 μM against HL-60 leukemia cells .
- Anti-complement activity: IC₅₀ = 87 μM, inhibiting the complement system .
- Anti-inflammatory effects: Suppression of NO production in macrophages (IC₅₀ = 12.5 μM) .
This compound is soluble in DMSO, chloroform, and acetone, and is stored at -20°C for long-term stability .
Properties
IUPAC Name |
(9S,11bS)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][1]benzofuran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-9-5-6-20(4)13(11(9)3)8-14(21)15-16(20)18(23)19-12(17(15)22)7-10(2)24-19/h8,10,22-23H,5-7H2,1-4H3/t10-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGPVLVWUUPQMQ-FVINQWEUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3=C(C(=C2O1)O)C4(CCC(=C(C4=CC3=O)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C3=C(C(=C2O1)O)[C@]4(CCC(=C(C4=CC3=O)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912584 | |
| Record name | 7,11-Dihydroxy-3,4,9,11b-tetramethyl-1,8,9,11b-tetrahydrophenanthro[3,2-b]furan-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1770782-39-2, 99624-92-7 | |
| Record name | (9S,11bS)-1,8,9,11b-Tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethylphenanthro[3,2-b]furan-6(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1770782-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,11-Dihydroxy-3,4,9,11b-tetramethyl-1,8,9,11b-tetrahydrophenanthro[3,2-b]furan-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Uncinatone can be isolated from natural sources such as the roots of Clerodendrum philippinum var. simplex . The extraction process typically involves the use of solvents like acetone, followed by purification steps to isolate the compound in its pure form .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available this compound is obtained through extraction from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions: Uncinatone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Chemistry
Uncinatone serves as a reference compound in the study of phenanthrenes and their derivatives. Its unique structure allows chemists to explore the synthesis and modification of related compounds.
Biological Activities
This compound has demonstrated several biological activities that are crucial for medicinal applications:
- Cytotoxicity : Studies have shown that this compound exhibits moderate cytotoxic effects against various cancer cell lines. For instance, it has been tested against B16 murine melanoma and HGC-27 human gastric cell lines with IC50 values ranging from 1.2 to 6.4 µM .
- Anti-inflammatory : The compound's anti-inflammatory properties are being investigated for potential therapeutic uses in treating inflammatory diseases.
- Antibacterial and Anti-parasitic : this compound has shown effectiveness against certain bacterial strains and parasites, indicating its potential as a natural antimicrobial agent .
Medical Applications
Research is ongoing into this compound's potential as a therapeutic agent. Its ability to modulate the immune response and inhibit tumor growth positions it as a candidate for drug development aimed at cancer and infectious diseases.
Industrial Uses
In industrial contexts, this compound is explored for its applications in developing natural product-based pharmaceuticals. Its extraction from plant sources presents an opportunity for sustainable practices in pharmaceutical manufacturing.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on various cell lines, researchers found that it inhibited cell proliferation effectively in a dose-dependent manner. The study utilized the MTT assay to determine IC50 values across different cancer types, highlighting the compound's potential in oncology .
Case Study 2: Antimicrobial Activity
Another investigation focused on this compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations above 10 µg/mL, suggesting its viability as a natural antibiotic alternative .
Mechanism of Action
The mechanism of action of Uncinatone involves its interaction with various molecular targets and pathways. As a xenobiotic, it interacts with biological systems in ways that are still being studied . Its cytotoxic and anti-inflammatory properties suggest that it may interfere with cellular processes and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Diterpenoids
Teuvincenone F
- Source : Co-isolated with Uncinatone from Pestalotiopsis adusta .
- Structure : Shares the abietane skeleton but differs in oxidation patterns. Key NMR shifts include C-15 at 101.5 ppm (vs. 34.5 ppm in this compound), indicating a hydroxyl group instead of a ketone .
- Bioactivity : Similar cytotoxicity (IC₅₀ < 20 μM in HL-60 cells) but lacks reported anti-complement activity .
Coleon U and Coleon U-12-Methyl Ether
- Structural Differences : Coleon U has a methyl ether substitution at C-12, altering its polarity. NMR data show distinct shifts at C-7 (182.3 ppm in Coleon U vs. 190.1 ppm in this compound) .
- Bioactivity : Coleon U derivatives exhibit moderate cytotoxicity but are less potent than this compound in anti-inflammatory assays .
12-O-β-d-Glucopyranosyl-3,11,16-Trihydroxyabietatriene
- Structural Feature: A glycosylated diterpenoid with a sugar moiety enhancing solubility .
- Bioactivity : Superior anti-complement activity (IC₅₀ = 24 μM) compared to this compound (IC₅₀ = 87 μM), highlighting the role of glycosylation in potency .
Comparative Data Tables
Table 1: Molecular and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Solubility | Storage Conditions |
|---|---|---|---|---|
| This compound | C₂₀H₂₂O₄ | 326.39 | DMSO, Chloroform | -20°C, desiccated |
| Teuvincenone F | C₂₀H₂₄O₅ | 344.40 | DMSO, Methanol | -20°C |
| Coleon U | C₂₁H₂₈O₅ | 360.45 | Acetone, Ethanol | -80°C |
Key Research Findings
Structural-Activity Relationships: The ketone group at C-7 in this compound correlates with its cytotoxicity, as seen in its lower IC₅₀ compared to hydroxylated analogs like Teuvincenone F . Glycosylation (e.g., 12-O-β-d-glucopyranosyl derivatives) enhances anti-complement activity by improving target binding .
Source-Dependent Variability :
- This compound from Clerodendrum species shows higher anti-inflammatory activity than fungal-derived samples, possibly due to co-occurring synergists .
Thermodynamic Stability :
- This compound’s lower boiling point (565.7°C ) compared to Coleon U derivatives suggests reduced thermal stability, impacting formulation strategies .
Biological Activity
Uncinatone is a naturally occurring compound derived from the plant species Clerodendrum philippinum var. simplex. It has garnered attention in scientific research due to its diverse biological activities, including cytotoxic , anti-proliferative , antibacterial , anti-parasitic , and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is classified as a diterpenoid, specifically an abietane derivative. Its chemical formula is . The unique structural features of this compound contribute to its biological efficacy, particularly its lipophilic nature which aids in membrane interactions.
The biological activity of this compound is mediated through various mechanisms:
- Cytotoxicity : this compound has been shown to induce cell death in cancer cells by targeting cellular membranes and disrupting homeostasis .
- Anti-inflammatory Activity : It modulates inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines .
- Antibacterial and Antiparasitic Effects : The compound exhibits significant activity against various bacterial strains and parasites, making it a candidate for therapeutic applications in infectious diseases .
Biological Activity Data
The following table summarizes key biological activities of this compound along with relevant IC50 values where applicable:
Study on Cytotoxic Effects
A significant study investigated the cytotoxic effects of this compound against Walker intramuscular carcinosarcoma 256 in rats. The results indicated that this compound effectively reduced tumor size and improved survival rates compared to control groups. This study highlights the potential of this compound as an anti-cancer agent.
Research on Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
This compound's biological activities are notable when compared to other diterpenoids such as Ajugaside A and Teuvincenone F. While these compounds also exhibit cytotoxic and antibacterial properties, this compound stands out due to its specific combination of activities, making it particularly valuable for future drug development.
| Compound | Cytotoxicity | Anti-inflammatory | Antibacterial |
|---|---|---|---|
| This compound | Moderate (IC50: 1.2-6.4 µM) | Yes | Yes |
| Ajugaside A | Low | Yes | Moderate |
| Teuvincenone F | Moderate | No | Yes |
Q & A
Q. What are the standard protocols for isolating and characterizing Uncinatone from natural sources?
this compound is typically isolated from fungal or plant extracts (e.g., Pestalotiopsis adusta or Clerodendrum species) using solvent extraction followed by chromatographic techniques such as column chromatography and HPLC. Structural elucidation relies on spectroscopic methods:
- NMR (1D/2D) for determining carbon-hydrogen frameworks.
- Mass spectrometry (MS) for molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) for absolute configuration . Purity (>95%) is confirmed via HPLC with UV/RI detection, and storage at -4°C in anhydrous solvents preserves stability .
Q. How can researchers verify the identity and purity of synthesized or isolated this compound?
A multi-method approach is critical:
- Comparative analysis : Match NMR (¹H, ¹³C, DEPT) and MS data with literature values (e.g., δ 12.50 ppm for key protons, molecular ion [M+H]+ at m/z 326.4) .
- Chromatographic consistency : Retention times in HPLC/TLC should align with reference standards.
- Purity assays : Quantify impurities using UV-Vis absorption or diode-array detectors .
Q. What in vitro bioassays are used to evaluate this compound’s pharmacological activity?
Common assays include:
- Cytotoxicity : MTT assay against HL-60 (IC₅₀ <20 μM) or B16 cell lines .
- Anti-inflammatory activity : Inhibition of LPS-induced NO production in RAW 264.7 macrophages (IC₅₀ 12.50 μM) .
- Complement system inhibition : Hemolytic assays measuring 50% inhibitory concentrations (IC₅₀ 87 μM) . Experimental controls (e.g., dexamethasone for anti-inflammatory studies) and dose-response curves are mandatory for reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved?
Discrepancies in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from:
- Cell line variability : HL-60 (leukemia) vs. HEK-293 (kidney) cells show differential sensitivity .
- Concentration thresholds : Anti-complement activity peaks at 87 μM, while cytotoxicity occurs at lower doses (<20 μM) .
- Assay conditions : LPS stimulation timeframes (e.g., 24 vs. 48 hours) affect NO production metrics. Use dose-ranging studies and knockout models (e.g., CRISPR-Cas9 for target genes) to isolate pathways .
Q. What experimental designs optimize in vivo studies of this compound’s pharmacokinetics?
Challenges include low bioavailability and rapid metabolism. Strategies:
- Formulation : Use liposomal encapsulation or PEGylation to enhance solubility and half-life.
- Pharmacokinetic profiling : LC-MS/MS to track plasma concentrations post-administration.
- Tissue distribution : Radiolabeled this compound (³H/¹⁴C) for biodistribution studies. Reference in vitro ADMET data (e.g., LogP ~3.2) to predict in vivo behavior .
Q. How should researchers address contradictions in this compound’s structure-activity relationships (SAR)?
SAR inconsistencies (e.g., ketone vs. hydroxyl group contributions) require:
- Analog synthesis : Modify the C-6 ketone or C-7 hydroxyl to assess functional group roles.
- Computational modeling : Molecular docking (AutoDock) to compare binding affinities for targets like COX-2 or NF-κB.
- Crystallography : Resolve 3D conformations to identify steric or electronic effects .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
- Non-linear regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
- Error analysis : Report SEM/SD for triplicate experiments and use ANOVA for cross-group comparisons.
- Synergy studies : Chou-Talalay method for combination therapies .
Methodological Guidelines
- Experimental Reproducibility : Document solvent systems (e.g., MeOH:CH₂Cl₂ gradients), column temperatures, and lyophilization steps in detail .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .
- Data Reporting : Use supplementary files for raw datasets (e.g., NMR spectra, chromatograms) to avoid overcrowding main texts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
